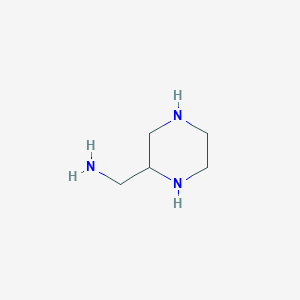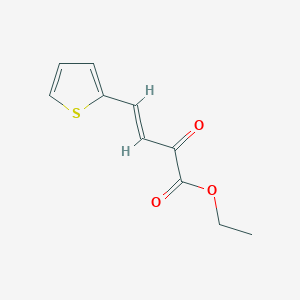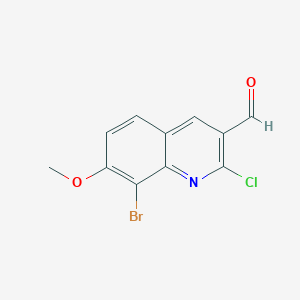![molecular formula C8H13NO2 B137104 Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate CAS No. 145375-03-7](/img/structure/B137104.png)
Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate, also known as cocaine, is a powerful stimulant drug that is derived from the leaves of the coca plant. It has been used for centuries in South America for its medicinal properties, but it is now primarily known for its recreational use and the negative effects it can have on the human body. Despite its negative reputation, cocaine has been the subject of extensive scientific research, and its chemical properties and effects on the body have been studied extensively.
Mécanisme D'action
The mechanism of action of Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which produces the drug's characteristic stimulant effects. The drug also has anesthetic properties and can produce a numbing effect when applied topically.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate are complex and can vary depending on the dose and route of administration. In general, the drug produces a sense of euphoria and increased energy, along with increased heart rate, blood pressure, and body temperature. It can also cause anxiety, paranoia, and hallucinations, and can lead to addiction and other negative health effects.
Avantages Et Limitations Des Expériences En Laboratoire
Cocaine has several advantages and limitations for use in laboratory experiments. One advantage is that it is a powerful stimulant that can produce a range of physiological and behavioral effects in animal models. This can be useful for studying the effects of drugs on the brain and behavior. However, the drug's addictive properties and potential for harm make it a challenging substance to work with, and it is highly regulated and controlled.
Orientations Futures
There are several future directions for research on Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate and its effects. One area of interest is the development of new treatments for addiction and other negative health effects associated with the drug. Another area of interest is the study of the drug's effects on the brain and behavior, including the potential for long-term changes in neural function and behavior. Additionally, there is a need for continued research on the synthesis and regulation of the drug, as well as its use in forensic and law enforcement applications.
Méthodes De Synthèse
The synthesis of Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate is a complex process that involves several steps. The first step is the extraction of the coca leaves, which are then processed to produce coca paste. The coca paste is then further refined to produce Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate hydrochloride, which is the most commonly used form of the drug. The synthesis of Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate is a highly regulated process, and it is illegal to produce or distribute the drug without proper authorization.
Applications De Recherche Scientifique
Cocaine has been the subject of extensive scientific research, and its chemical properties and effects on the body have been studied extensively. One of the primary areas of research has been the drug's mechanism of action, which involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which produces the drug's characteristic stimulant effects.
Propriétés
Numéro CAS |
145375-03-7 |
|---|---|
Nom du produit |
Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)6-2-5-3-7(6)9-4-5/h5-7,9H,2-4H2,1H3/t5-,6-,7-/m0/s1 |
Clé InChI |
BQCQFRLCYCZHOD-ACZMJKKPSA-N |
SMILES isomérique |
COC(=O)[C@H]1C[C@H]2C[C@@H]1NC2 |
SMILES |
COC(=O)C1CC2CC1NC2 |
SMILES canonique |
COC(=O)C1CC2CC1NC2 |
Synonymes |
2-Azabicyclo[2.2.1]heptane-6-carboxylicacid,methylester,(1S-exo)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)](/img/structure/B137021.png)
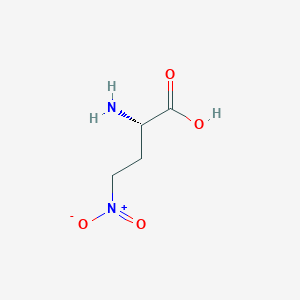
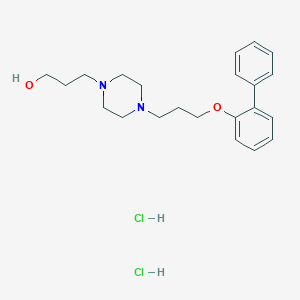
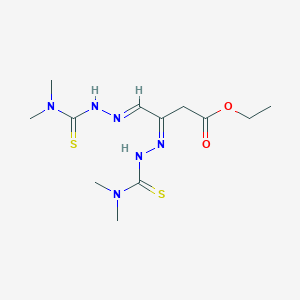
![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)
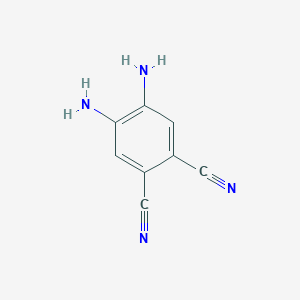
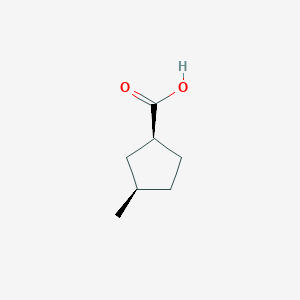
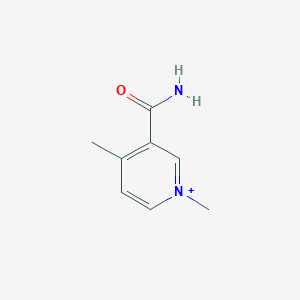
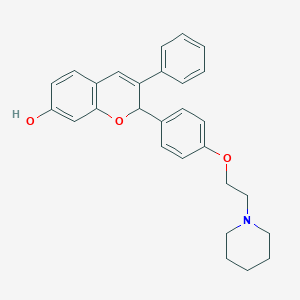
![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)
